molecular formula C8H4F2O2S2 B2793899 2-(Difluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid CAS No. 2248335-34-2

2-(Difluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid

Cat. No.: B2793899
CAS No.: 2248335-34-2
M. Wt: 234.23
InChI Key: XXEJMOOOKVSKMN-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

Future Directions

Thiophene derivatives have been gaining attention due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions for “2-(Difluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid” could involve further exploration of its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-(difluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2S2/c9-7(10)5-1-3-4(13-5)2-6(14-3)8(11)12/h1-2,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJMOOOKVSKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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